![molecular formula C16H20ClNO3S B2386931 2-(2-氯苯基)-1-((1R,5S)-3-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-8-基)乙酮 CAS No. 1705483-00-6](/img/structure/B2386931.png)

2-(2-氯苯基)-1-((1R,5S)-3-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-8-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

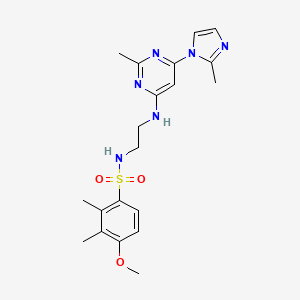

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20ClNO3S and its molecular weight is 341.85. The purity is usually 95%.

BenchChem offers high-quality 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 该化合物的结构表明它可能调节炎症通路。研究人员已经探索了它作为抗炎剂的潜力,特别是在特应性皮炎 (AD) 等疾病中。 通过靶向调节特定炎症基因和适应性免疫反应的 Janus 激酶 (JAK),该化合物可以为 AD 提供局部治疗 .

- Janus 激酶 (JAK) 在 JAK-STAT 信号通路中发挥着至关重要的作用。该通路的失调与各种疾病相关,包括自身免疫性疾病。 该化合物通过泛素化和降解 (使用蛋白质降解靶向嵌合体 PROTAC) 抑制 JAK1 和 JAK2 的能力使其成为靶向治疗的有希望的候选药物 .

- 鉴于其潜在的抗炎作用,研究人员已经研究了它在治疗 AD 之外的皮肤病中的应用。 初步研究表明,它可以减轻各种皮肤病的症状并改善皮肤病变 .

- 该化合物对适应性免疫的影响超出了 JAK 抑制。体内研究表明,I 型、II 型和 III 型适应性免疫反应显着抑制。 这种免疫调节作用可以用于治疗免疫相关疾病 .

- 使用该化合物 (局部给药) 进行的临床评估表明特应性皮炎严重程度降低。皮肤病变清除率提高,特应性皮炎严重程度评分 (SCORAD) 也得到改善。 这些发现突出了它作为 AD 局部治疗选择的潜力,超过了传统 JAK 抑制剂 .

- 与全身性 JAK 抑制剂不同,该化合物的局部应用最大限度地减少了不良反应。 其独特的作用机制使其成为 AD 和潜在的其他皮肤相关疾病的有希望的候选药物 .

抗炎活性

JAK-STAT 通路抑制

皮肤病学应用

免疫调节

特应性皮炎严重程度降低

超越传统 JAK 抑制剂

总之,“2-(2-氯苯基)-1-((1R,5S)-3-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-8-基)乙酮”具有重要的治疗潜力,特别是在皮肤病学和免疫调节方面。 进一步的研究将揭示其应用范围的全部内容并完善其临床实用性 . 如果你想了解更多信息或探索其他应用,请随时提问!😊

作用机制

Target of Action

The primary target of this compound is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .

Mode of Action

The compound, also known as JAK1/JAK2 degrader (JAPT), is synthesized based on the protein degradation targeting chimera (PROTAC) and prepared as a topical formulation . JAPT utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By promoting the degradation of JAK, it can effectively inhibit the release of pro-inflammatory cytokines and alleviate inflammation .

Result of Action

In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammation . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, significantly inhibiting type I, II, and III adaptive immunity . Moreover, JAPT has been shown to significantly reduce the severity of AD, as evidenced by the clearance rate of skin lesions and the improvement in the SCORAD (Scoring Atopic Dermatitis) score .

Action Environment

The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . Japt provides a promising low-frequency and low-dose ad treatment method . The research suggests that JAPT has therapeutic potential in treating AD, surpassing traditional JAK inhibitors, indicating that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD .

属性

IUPAC Name |

2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXSYAMDCRYNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)

![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)

![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)

![methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate](/img/structure/B2386862.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)